

Comprehensive Analytical Comparison Guide: 2-Methyl-1,2-oxaborolane

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Compound of Interest

Compound Name: 2-Methyl-1,2-oxaborolane

CAS No.: 920034-00-0

Cat. No.: B14175106

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Executive Summary & Analyte Profile

This guide provides a technical framework for the analytical characterization of **2-Methyl-1,2-oxaborolane**, a cyclic borinic ester.^[1] Unlike standard organic intermediates, this molecule presents a "Triad of Analytical Challenges": Lewis acidity, lack of UV chromophores, and potential hydrolytic instability.

Standard HPLC-UV methods often fail due to the molecule's transparency in the UV-Vis region.^[1] Consequently, this guide establishes Quantitative NMR (qNMR) as the primary reference method (Primary Standard) and GC-FID as the validated secondary method for routine control.

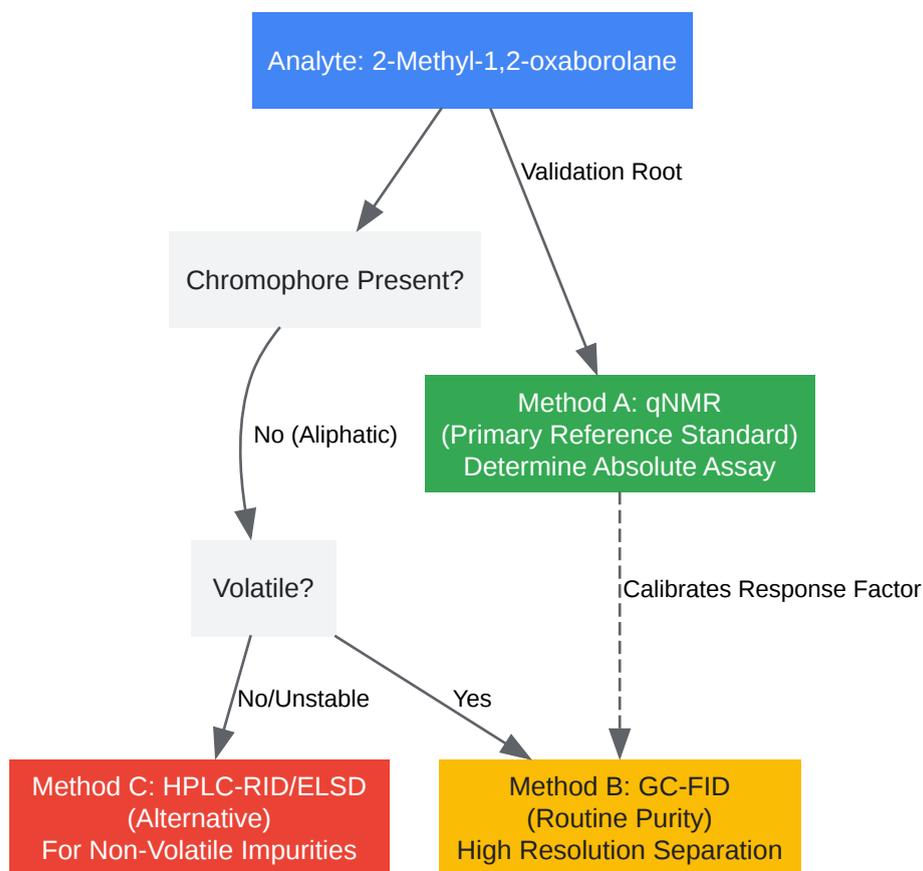
Analyte Specifications

Property	Detail	Analytical Implication
Chemical Name	2-Methyl-1,2-oxaborolane	Cyclic borinic ester structure. [1][2][3][4]
CAS Number	102794-08-1	Unique identifier for tracking. [1]
Molecular Formula	C ₄ H ₉ BO	Low molecular weight (MW ~83.92).
Chromophore	None (Aliphatic ring)	UV detection is non-viable.
Volatility	Moderate to High	GC is the preferred chromatographic technique.
Reactivity	Lewis Acidic; Oxophilic	Prone to interaction with silanols (tailing) and oxidation.

Strategic Analytical Architecture

The validation strategy relies on an orthogonal approach where qNMR provides the "Absolute Truth" (Potency) to calibrate the "Relative Truth" (Purity) of the chromatographic methods.

Decision Matrix: Method Selection



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Figure 1: Analytical decision tree highlighting the necessity of qNMR and GC-FID for non-UV active, volatile organoborons.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Role: Absolute Assay Determination & Identity Confirmation. Rationale: qNMR relies on nuclear properties (

), not electronic absorption. It is insensitive to the lack of chromophores and provides a direct molar ratio between the analyte and an internal standard (IS).

Experimental Protocol

- Internal Standard (IS) Selection:

- Recommended: Dimethyl sulfone (DMSO) or 1,3,5-Trimethoxybenzene.[\[1\]](#)
- Criteria: High purity (>99.9% TraceCERT®), non-volatile, distinct singlet signal away from analyte peaks (0-4 ppm).[\[1\]](#)
- Solvent System:
 - Solvent: CDCl₃ (dried over molecular sieves) or CDCl₂D.
 - Note: Avoid wet solvents; water can induce hydrolysis, broadening signals or creating borinic acid artifacts.
- Acquisition Parameters:
 - Pulse Angle: 30° or 90°.
 - Relaxation Delay (d1): (typically 30–60 seconds) to ensure full magnetization recovery.
 - Scans (ns): 16–64 (for S/N > 150:1).[\[1\]](#)
 - Temperature: 25°C (regulated).

Data Processing & Calculation

Integrate the specific methyl-boron signal (approx.

0.4–0.8 ppm, typically a broad singlet or multiplet due to quadrupolar relaxation of

) against the sharp IS singlet. [\[1\]](#)

- : Integration Area[1]
- : Number of protons (3 for B-Me)
- : Molar Mass[1]
- : Weight (mg)
- : Purity (as decimal)[1]

Validation Check: Compare the integral of the ring protons (-CH

-O-) to the B-Me group. A deviation >2% suggests ring opening or impurity interference.

Method B: GC-FID – The Routine Workhorse[1]

Role: Routine Purity Analysis & Impurity Profiling. Rationale: The molecule is volatile.[5][6] Flame Ionization Detection (FID) responds to Carbon-Hydrogen bonds, making it universally sensitive for this organic framework.[1]

Experimental Protocol

Parameter	Setting	Causality/Reasoning
Column	DB-1 or DB-5 (30m x 0.32mm x 1.0µm)	Non-polar phase minimizes interaction with the polar B-O bond.[1] Thick film (1.0µm) improves retention of volatile low-MW analytes.[1]
Inlet Temp	200°C	Sufficient for volatilization but minimizes thermal oxidation of the borinic ester.
Liner	Ultra-Inert, Deactivated Wool	Critical: Boron compounds adhere to active silanols in standard glass wool, causing peak tailing and area loss.
Carrier Gas	Helium (Constant Flow: 1.5 mL/min)	Maintains separation efficiency.
Detector	FID @ 250°C	Universal detection for hydrocarbons.
Oven Program	40°C (hold 2 min) 10°C/min 200°C	Low initial temp is required to trap the volatile analyte.

System Suitability Criteria

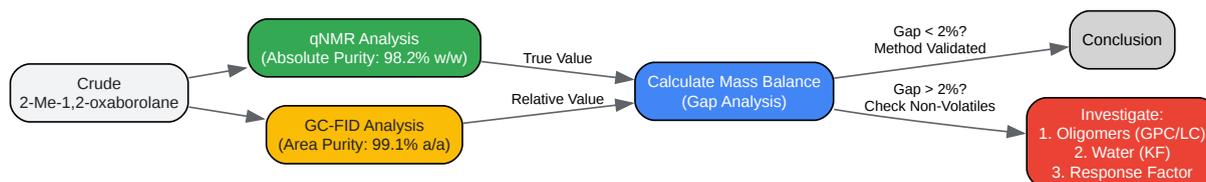
- Tailing Factor (Tf): Must be < 1.5. Higher tailing indicates liner activity/degradation.
- Precision (n=6): RSD < 2.0%.
- Blank Run: No ghost peaks (boron memory effects can occur; rinse syringe with dry hexane).

Cross-Validation Workflow

The core requirement is to ensure the GC-FID "Area %" correlates with the "Weight %" derived from qNMR. Discrepancies often reveal non-volatile oligomers (invisible to GC) or response

factor bias.

Validation Loop Diagram



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Figure 2: The "Handshake" protocol. If GC purity is significantly higher than qNMR purity, the sample likely contains non-volatile boroxines or oligomers that do not elute on GC.

Stability & Handling Guidelines

Borinic esters occupy a "Goldilocks" zone—more stable than boronic acids but less stable than carbon analogs.

- Oxidative Instability: The C-B bond is susceptible to oxidation by atmospheric O₂ to form the corresponding alcohol (ring opening) and boric acid.
 - Detection: Appearance of new alcohol signals in NMR or broad "humps" in GC.
 - Prevention:[1] Store under Argon/Nitrogen at -20°C.
- Hydrolysis: The B-O bond can hydrolyze to the open-chain hydroxy-borinic acid.[1]
 - Dynamic Equilibrium: In solution, the cyclic form and open form may exist in equilibrium depending on water content.
 - Analytical Tip: Adding a small amount of diol (e.g., pinacol) during analysis can "lock" the species if the cyclic form is unstable, but for **2-methyl-1,2-oxaborolane**, the ring is generally favored in non-polar solvents.[1]

References

- Chemical Identity & Properties
 - Source: GuideChem. "**2-Methyl-1,2-oxaborolane** CAS 102794-08-1 Properties."[\[1\]](#)
- qNMR Methodology for Organoborons
 - Title: "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."[\[7\]](#)
 - Context: Establishes qNMR as the primary method for boron species lacking chromophores.
- GC vs HPLC Selection Guide
 - Title: "HPLC or GC-MS: Which Technique is Best for Your Needs?"
 - Context: Delineates volatility-based method selection (GC for volatile boron)
- Boronic Ester Stability & Hydrolysis
 - Title: "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC."
 - Context: Discusses the hydrolysis artifacts of boron esters on silica columns, supporting the preference for GC or qNMR.
 - [\[1\]](#)[\[8\]](#)
- General Boron Analytics
 - Title: "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complex"
 - Context: Use of Boron NMR for structural confirmation.[\[9\]](#)
 - [\[1\]](#)

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